molecular formula C9H15NSi B183964 2-Methyl-6-(trimethylsilyl)pyridine CAS No. 13737-10-5

2-Methyl-6-(trimethylsilyl)pyridine

Cat. No.: B183964
CAS No.: 13737-10-5
M. Wt: 165.31 g/mol
InChI Key: DRKCMWPOQOVJAA-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)pyridine is an organic compound with the molecular formula C9H15NSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a trimethylsilyl group, respectively. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-(trimethylsilyl)pyridine can be synthesized through the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium in tetrahydrofuran (THF). The reaction involves the gradual addition of the chloropyridine and trimethylchlorosilane solution to a mixture of magnesium and THF, followed by refluxing and subsequent distillation to obtain the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the pyridine ring or the substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

Major Products: The major products depend on the specific reactions and conditions. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring.

Scientific Research Applications

2-Methyl-6-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trimethylsilyl)pyridine largely depends on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the pyridine ring during synthesis. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors in synthetic pathways .

Comparison with Similar Compounds

    2-Trimethylsilylpyridine: Similar in structure but lacks the methyl group at position 2.

    6-Trimethylsilylpyridine: Similar but lacks the methyl group at position 6.

    2-Methylpyridine: Lacks the trimethylsilyl group.

Uniqueness: 2-Methyl-6-(trimethylsilyl)pyridine is unique due to the presence of both a methyl and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthesis and industrial processes, distinguishing it from other pyridine derivatives .

Properties

IUPAC Name

trimethyl-(6-methylpyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKCMWPOQOVJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572328
Record name 2-Methyl-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-10-5
Record name 2-Methyl-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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